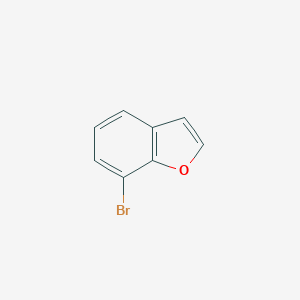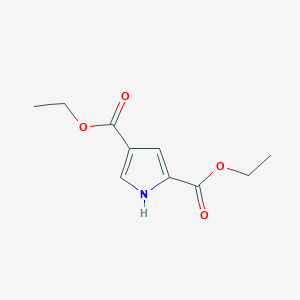
1H-ピロール-2,4-ジカルボン酸ジエチル
概要
説明
Diethyl 1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C10H13NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
科学的研究の応用
Diethyl 1H-pyrrole-2,4-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: Diethyl 1H-pyrrole-2,4-dicarboxylate is used in the production of dyes, pigments, and other industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common route involves the reaction of ethyl isocyanoacetate with diethyl oxalate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate often involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
化学反応の分析
Types of Reactions
Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,4-dicarboxylic acid, while substitution reactions can produce various substituted pyrrole derivatives .
作用機序
The mechanism of action of diethyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to active intermediates that participate in chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another pyrrole derivative with similar chemical properties but different substitution patterns.
Diethyl 1H-pyrrole-3,4-dicarboxylate: A compound with substitutions at different positions on the pyrrole ring.
Uniqueness
Diethyl 1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in various synthetic applications and research contexts .
特性
IUPAC Name |
diethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDULIUHZHMBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507678 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55942-40-0 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate and how is it arranged in its crystal form?
A1: Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with a pyrrole ring core. Two ethyl groups are attached to the 3 and 5 positions of the pyrrole ring, while two methoxycarbonyl groups are attached to the 2 and 4 positions. [] The molecule is relatively planar, with the carbonyl groups of the methoxycarbonyl substituents lying close to the plane of the pyrrole ring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

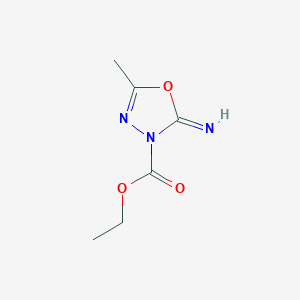
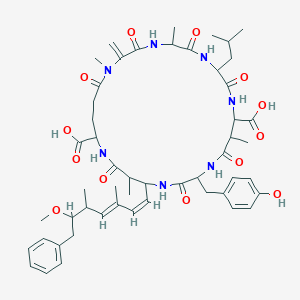
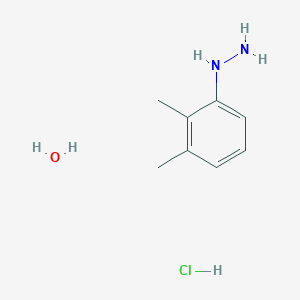
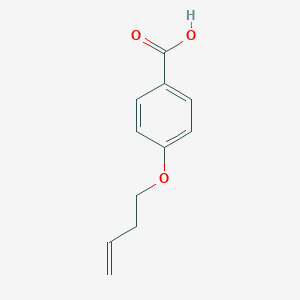
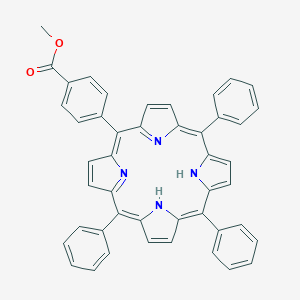
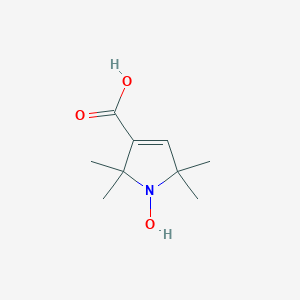
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
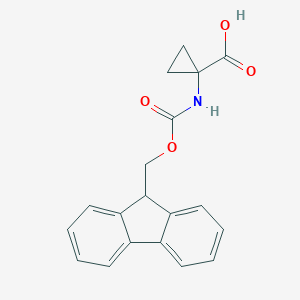
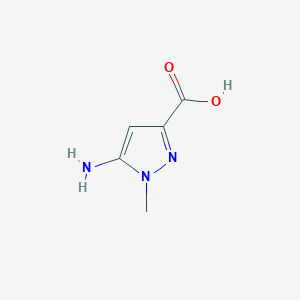
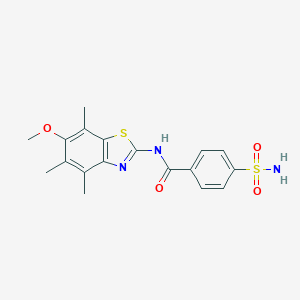
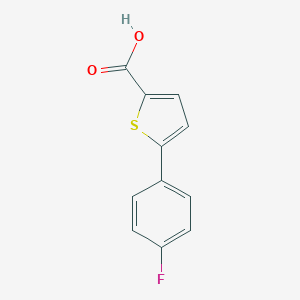
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
